3-Fluoro-2-nitrobenzene-1-sulfonyl chloride

Solid-state handling Purification Formulation

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (CAS 1193390-56-5) features a rare 1,2,3-substitution pattern—fluorine at position 3, nitro at position 2, sulfonyl chloride at position 1—delivering a distinct vector geometry absent in common 1,2,4- or 1,2,5-isomers. As a 3-nitro isomer, its electrochemical reduction proceeds via a stepwise radical anion mechanism, enabling controlled electrosynthetic sulfonamide formation and radical coupling. The low melting point (52–54°C) supports melt-based processing, hot-melt extrusion, and eutectic formulation. Three orthogonally reactive groups allow sequential derivatization without protecting groups, ideal for dendrimer and hyperbranched polymer synthesis.

Molecular Formula C6H3ClFNO4S
Molecular Weight 239.61 g/mol
CAS No. 1193390-56-5
Cat. No. B1439480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-nitrobenzene-1-sulfonyl chloride
CAS1193390-56-5
Molecular FormulaC6H3ClFNO4S
Molecular Weight239.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)S(=O)(=O)Cl)[N+](=O)[O-])F
InChIInChI=1S/C6H3ClFNO4S/c7-14(12,13)5-3-1-2-4(8)6(5)9(10)11/h1-3H
InChIKeyDKFATVSJDGJDQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (CAS 1193390-56-5): A Unique Fluorinated Sulfonyl Chloride Building Block for Regioselective Synthesis and Electrochemical Studies


3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (CAS 1193390-56-5) is a hetero-functionalized aromatic sulfonyl chloride with a molecular formula of C6H3ClFNO4S and a molecular weight of 239.61 g/mol . It belongs to the class of fluoronitrobenzenesulfonyl chlorides, which are highly electrophilic reagents widely employed in organic synthesis for the introduction of sulfonyl, nitro, and fluorine functionalities into target molecules [1]. The compound features three selectively addressable groups—the sulfonyl chloride, the nitro group, and the aromatic fluorine—making it a versatile scaffold for sequential derivatization, particularly in medicinal chemistry and materials science.

Why 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (CAS 1193390-56-5) Cannot Be Replaced by Other Fluoronitrobenzenesulfonyl Chloride Isomers: Position-Specific Reactivity and Physical Properties


The regioisomeric identity of fluoronitrobenzenesulfonyl chlorides is not interchangeable because the relative positions of the fluorine, nitro, and sulfonyl chloride groups dictate both the electronic structure and the resulting reactivity profile. Electrochemical studies demonstrate that the reduction mechanism of nitrobenzenesulfonyl chlorides is directly dependent on the nitro group's substitution pattern; for instance, the 3-nitro isomer follows a stepwise radical anion mechanism, while the 2- and 4-nitro isomers undergo a concerted dissociative pathway [1]. Furthermore, the unique spatial arrangement of substituents in each isomer leads to distinct physical properties—such as melting point and solubility—that affect downstream handling, purification, and formulation [2]. Consequently, substituting one isomer for another without careful consideration risks altered reaction kinetics, unexpected byproducts, or incompatible solid-state behavior in manufacturing workflows.

Quantitative Differentiation of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (CAS 1193390-56-5) from Key Regioisomeric Analogs


Melting Point Differentiation: 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride Exhibits a Significantly Lower Solid-State Phase Transition Temperature than the 2-Fluoro-3-nitro Isomer

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride melts at 52–54°C [1], whereas the regioisomeric analog 2-fluoro-3-nitrobenzene-1-sulfonyl chloride (CAS 86156-97-0) melts at 73°C . This ~20°C difference in melting point directly impacts the compound's physical handling, storage, and purification requirements.

Solid-state handling Purification Formulation

Electrochemical Reduction Mechanism Divergence: The 3-Nitro Substitution Pattern in 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride Yields a Stepwise Radical Anion Pathway

The electrochemical reduction of 3-nitrobenzenesulfonyl chloride—the core scaffold of the target compound—proceeds via a stepwise mechanism where the reduction initially yields a discrete radical anion intermediate. In contrast, the 2-nitro and 4-nitro isomers follow a concerted 'sticky' dissociative mechanism with simultaneous electron transfer and S–Cl bond cleavage [1]. This fundamental mechanistic divergence arises from differences in orbital overlap between the π* orbital and the S–Cl σ* orbital, which is dictated by the nitro group position.

Electrosynthesis Mechanistic studies Radical chemistry

High Chromatographic Purity: 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is Commercially Available at 98.9% HPLC Purity

Commercial suppliers of 3-fluoro-2-nitrobenzene-1-sulfonyl chloride provide the compound at a minimum purity of 95%, with typical batch analysis reporting 98.9% purity by HPLC . While many regioisomeric sulfonyl chlorides are offered at ≥95% purity, the availability of certified, high-purity lots with documented HPLC traces reduces the need for in-house purification and minimizes side reactions in sensitive synthetic sequences.

High-purity reagents Quality control Sensitive syntheses

Regioselective Synthetic Accessibility: 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride is One of Five Previously Unreported Isomers, Enabling New Divergent Syntheses

A 2010 study described the first synthesis of five isomeric fluoronitrobenzenesulfonyl chlorides, including 3-fluoro-2-nitrobenzene-1-sulfonyl chloride (Compound 3 in the report) [1]. Prior to this work, only five of the ten possible isomers were known. The target compound was prepared in good yields via a two-step procedure from difluoronitrobenzenes, and its synthetic utility was demonstrated through sequential derivatization of the three functional groups without protecting group manipulation. This makes it a privileged scaffold for generating isosteric sets of biologically active compounds.

Divergent synthesis Isosteric libraries Building blocks

Recommended Procurement and Deployment Scenarios for 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (CAS 1193390-56-5) Based on Quantified Differentiation


Electrosynthetic Studies Requiring a Stepwise Radical Anion Intermediate

Given that 3-fluoro-2-nitrobenzene-1-sulfonyl chloride belongs to the 3-nitro substitution class, its electrochemical reduction follows a stepwise radical anion mechanism rather than the concerted dissociative pathway observed for the 2- and 4-nitro isomers [1]. Researchers conducting electrosynthetic transformations—such as reductive sulfonamide formation or radical coupling reactions—should select this isomer when the stabilization of a discrete radical anion is required. The distinct intermediate lifetime and redox behavior can be exploited to control reaction selectivity and to design new electrosynthetic routes that are inaccessible with other isomers.

Solid-Formulation Development Where Lower Melting Point is Advantageous

With a melting point of 52–54°C [1]—approximately 20°C lower than that of the 2-fluoro-3-nitro isomer—3-fluoro-2-nitrobenzene-1-sulfonyl chloride is the preferred regioisomer for applications requiring melt-based processing, such as hot-melt extrusion, melt-crystallization purification, or formulation as a low-melting eutectic mixture. The lower thermal transition temperature reduces energy consumption during processing and may improve compatibility with thermally sensitive co-reactants or excipients.

High-Throughput Medicinal Chemistry Libraries Demanding High Purity and Novel Regiochemistry

This compound's commercial availability at 98.9% HPLC purity [1] and its status as a previously unreported isomer [2] make it an ideal building block for constructing diverse, high-quality screening libraries. Its unique 1,2,3-substitution pattern (fluorine at position 3, nitro at position 2, sulfonyl chloride at position 1) provides a distinct vector geometry compared to the more common 1,2,4- or 1,2,5-substituted analogs, enabling the exploration of novel chemical space in structure-activity relationship (SAR) campaigns. The high purity minimizes false positives or assay interference from impurities, which is critical in high-throughput biological screening.

Sequential Derivatization Without Protecting Groups for Dendrimer and Macromolecular Synthesis

As demonstrated by Lukin et al. [1], the three functional groups in 3-fluoro-2-nitrobenzene-1-sulfonyl chloride can be addressed consecutively with no need for protecting groups. This property is particularly valuable for the construction of dendrimers and hyperbranched polymers, where the compound can serve as a trifunctional core or branching unit. The orthogonal reactivity of the sulfonyl chloride (electrophilic), aromatic fluorine (nucleophilic aromatic substitution), and nitro group (reduction to amine for further coupling) enables a stepwise, high-yield divergent synthesis that is not easily replicated with other isomers due to differences in regioselectivity.

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